![molecular formula C19H19ClN4O3 B2882700 7-(tert-butyl)-3-(3-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899998-24-4](/img/structure/B2882700.png)
7-(tert-butyl)-3-(3-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(tert-butyl)-3-(3-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic compound with potential applications in scientific research. This compound is also known as SCH 58261 and has been studied for its potential use in treating various diseases, including cancer, diabetes, and neurological disorders. In
科学的研究の応用
Psychotropic Potential and Receptor Affinity
One area of research has focused on the psychotropic potential of purine derivatives, including those similar to the specified compound. Studies have designed new series of purine-2,6-dione derivatives as potential ligands for serotonin receptors, showing promise in displaying antidepressant and anxiolytic-like activity. These compounds are explored for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, potentially offering insights into novel treatments for psychiatric disorders (Chłoń-Rzepa et al., 2013).
Structural and Electrochemical Properties
Another significant area of research involves the synthesis and analysis of sterically hindered benzoquinones and their derivatives. These studies provide valuable information on the structural and electrochemical properties of new compounds, which can be crucial for developing materials with specific electronic and optical properties (Arsenyev et al., 2020).
Antiviral Activity
Research has also been conducted on purine analogues for their antiviral activity, particularly against specific viruses. This includes the synthesis of sugar-modified nucleoside derivatives and their evaluation for antiviral efficacy, contributing to the development of new antiviral agents (Kini et al., 1991).
Immunotherapeutic Agents
Further studies explore the immunomodulatory effects of purine nucleosides and their analogues, aiming to identify compounds with potential immunotherapeutic applications. This includes the synthesis of novel analogues and their evaluation for enhancing various immune functions, which could lead to innovative treatments for immune-related diseases (Nagahara et al., 1990).
特性
IUPAC Name |
7-tert-butyl-2-[(3-chlorophenyl)methyl]-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-19(2,3)13-10-23-14-15(21-17(23)27-13)22(4)18(26)24(16(14)25)9-11-6-5-7-12(20)8-11/h5-8,10H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYBSCOUWDCWAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882617.png)
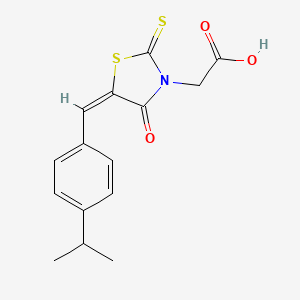
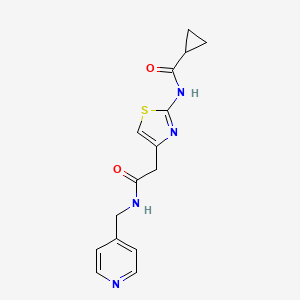
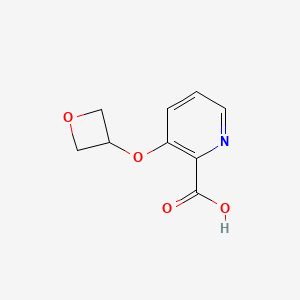

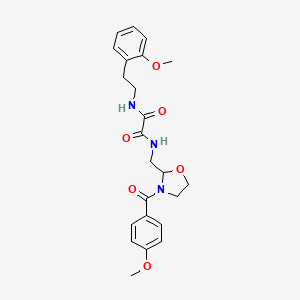
![N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide](/img/structure/B2882629.png)
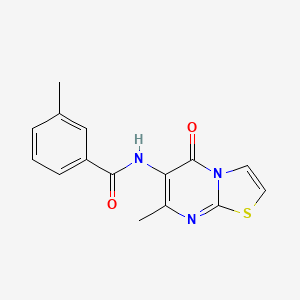

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-furamide](/img/structure/B2882633.png)
![1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2882634.png)


